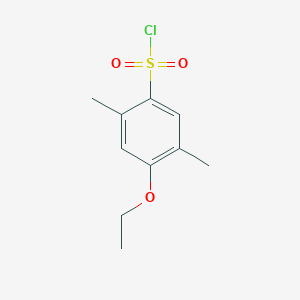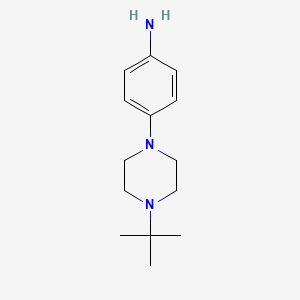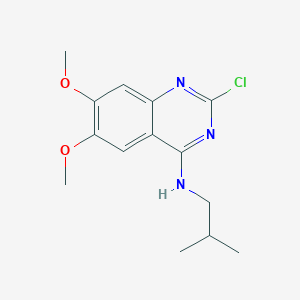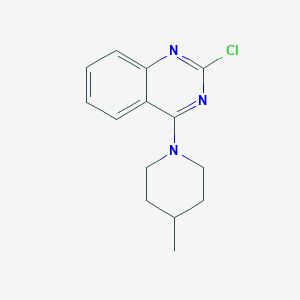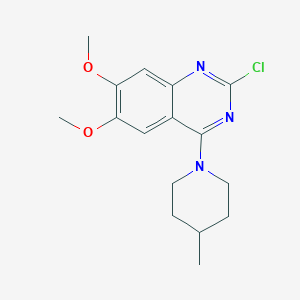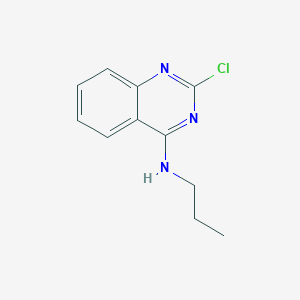
MFCD09726516
描述
MFCD09726516 is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of a chlorine atom at the second position and a propylamine group at the fourth position of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD09726516 typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinazoline.
Nucleophilic Substitution: The 2-chloroquinazoline undergoes nucleophilic substitution with propylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems would ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or alcohol; temperature: room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or THF; temperature: 0-25°C.
Substitution: Amines, thiols, alkoxides; solvent: DMF or THF; temperature: 80-100°C.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
MFCD09726516 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
作用机制
The mechanism of action of MFCD09726516 involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
- (2-Chloro-quinazolin-4-yl)-phenyl-methyl-amine
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(4-methoxy-benzyl)-methyl-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the quinazoline ring. While MFCD09726516 has a propylamine group, the similar compounds have phenyl, methoxy, or benzyl groups.
- Unique Properties: this compound’s unique propylamine group may confer distinct biological activities and binding affinities compared to its analogs. This uniqueness can be leveraged in drug design to target specific enzymes or receptors more effectively.
属性
IUPAC Name |
2-chloro-N-propylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-7-13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-6H,2,7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYBDYZKULUYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
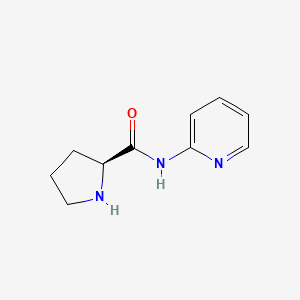
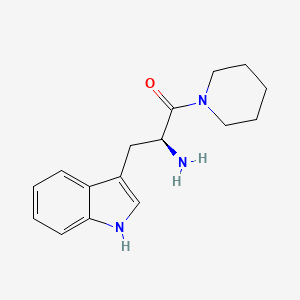
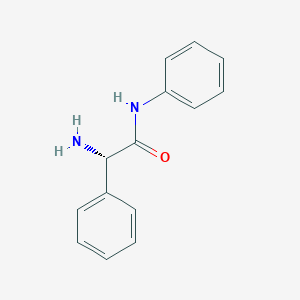
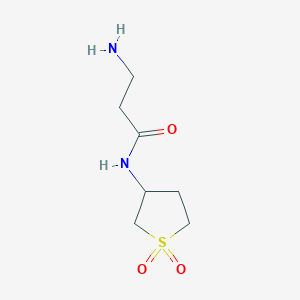
![5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride](/img/structure/B7793741.png)
![4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793746.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793750.png)
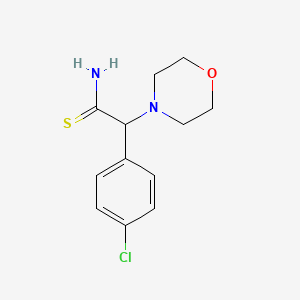
![3-[(4-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793764.png)
